molecular formula C14H12ClN3O3S B2941651 3-((4-Chlorophenyl)sulfonyl)-4-(pyrimidin-2-ylamino)but-3-EN-2-one CAS No. 882259-74-7

3-((4-Chlorophenyl)sulfonyl)-4-(pyrimidin-2-ylamino)but-3-EN-2-one

Cat. No.: B2941651
CAS No.: 882259-74-7
M. Wt: 337.78
InChI Key: BNBWBMJLLNDWFK-LCYFTJDESA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-4-(pyrimidin-2-ylamino)but-3-EN-2-one is a complex organic compound characterized by its unique structural features, including a sulfonyl group, a pyrimidinylamino group, and a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Chlorophenyl)sulfonyl)-4-(pyrimidin-2-ylamino)but-3-EN-2-one typically involves multiple steps, starting with the preparation of the core but-3-EN-2-one structure. The sulfonyl group is introduced through a sulfonylation reaction, while the pyrimidinylamino group is added via an amination reaction. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The enone system can be oxidized to form carboxylic acids or ketones.

  • Reduction: The sulfonyl group can be reduced to a sulfide.

  • Substitution: The pyrimidinylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Sulfides.

  • Substitution: Amides or ethers.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and cancer. Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-((4-Chlorophenyl)sulfonyl)-4-(pyrimidin-2-ylamino)but-3-EN-2-one exerts its effects involves interactions with specific molecular targets. The sulfonyl group can bind to enzymes or receptors, altering their activity, while the pyrimidinylamino group can interact with nucleic acids or proteins. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone

  • 3-[(4-Chlorophenyl)sulfanyl]propanoic acid

Uniqueness: 3-((4-Chlorophenyl)sulfonyl)-4-(pyrimidin-2-ylamino)but-3-EN-2-one is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its conjugated enone system and the presence of both sulfonyl and amino groups make it particularly versatile compared to similar compounds.

This compound continues to be a subject of interest in scientific research, with ongoing studies aimed at uncovering new applications and understanding its mechanisms of action in greater detail.

Properties

IUPAC Name

(Z)-3-(4-chlorophenyl)sulfonyl-4-(pyrimidin-2-ylamino)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S/c1-10(19)13(9-18-14-16-7-2-8-17-14)22(20,21)12-5-3-11(15)4-6-12/h2-9H,1H3,(H,16,17,18)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBWBMJLLNDWFK-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=NC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/NC1=NC=CC=N1)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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